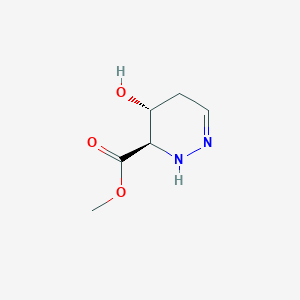
(3R,4R)-Methyl4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- can be achieved through several synthetic routes. One common method involves the hydrogenation of cycloadducts in the presence of palladium-carbon catalysts. For example, the hydrogenation of cycloadducts 17a, 17b, 17d, and 17e results in the formation of dihydro derivatives, including methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield dihydro derivatives, while oxidation reactions produce carboxylic acids.
Applications De Recherche Scientifique
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxylic acid: This compound shares a similar pyridine ring structure but differs in its functional groups and overall properties.
Methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is unique due to its specific structural features and the range of reactions it can undergo
Propriétés
Numéro CAS |
193528-08-4 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
IFBMDCWDQNXMLW-RFZPGFLSSA-N |
SMILES |
COC(=O)C1C(CC=NN1)O |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](CC=NN1)O |
SMILES canonique |
COC(=O)C1C(CC=NN1)O |
Synonymes |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















